2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Overview
Description
2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] is a chemical compound characterized by a spirocyclic structure, where a cyclopropane ring is fused to an isoquinoline moiety. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isoquinoline derivatives with cyclopropane-containing reagents in the presence of catalysts. The reaction conditions, such as temperature, solvent, and catalyst type, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and scalability of the production process. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline].
Scientific Research Applications
2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione: This compound has a similar spirocyclic structure but contains additional functional groups that impart different chemical properties.
2-(1’H-spiro[cyclopropane-1,4’-isoquinolin]-2’(3’H)-yl)ethan-1-ol:
Uniqueness
The uniqueness of 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] lies in its specific spirocyclic structure, which provides a distinct set of chemical and physical properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane] | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-4-10-9(3-1)7-12-8-11(10)5-6-11/h1-4,12H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVQNSPZJDXCET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC3=CC=CC=C23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729171 | |
Record name | 2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30729171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159010-39-5 | |
Record name | 2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30729171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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